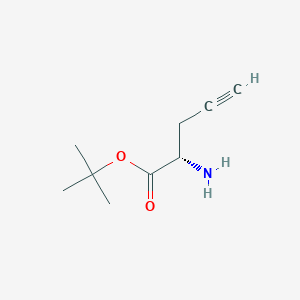

Tert-butyl (2S)-2-aminopent-4-ynoate

Übersicht

Beschreibung

Tert-butyl (2S)-2-aminopent-4-ynoate, also known as tert-butyl amino acrylate, is an organic compound with the molecular formula C7H13NO2. It is a colorless, volatile liquid that is used in the synthesis of organic compounds and in the production of pharmaceuticals, cosmetics, and other products. It is also used in the laboratory as a reagent for various reactions.

Wissenschaftliche Forschungsanwendungen

NMR Studies of Macromolecular Complexes

Tert-butyl (2S)-2-aminopent-4-ynoate: has been evaluated for its utility in NMR spectroscopy, particularly for studying macromolecular complexes . The tert-butyl group’s unique properties make it an excellent probe due to its ability to retain high mobility and produce sharp, intense NMR signals even when attached to large proteins or complexes. This facilitates the study of biomolecular assemblies, such as those involved in neurotransmitter release, which are often of limited stability and solubility .

Protein Tagging for Structural Analysis

The compound’s tert-butyl group can be used to tag proteins, aiding in structural analysis. This strategy has shown promise in analyzing presynaptic complexes on nanodiscs, which are crucial for understanding the mechanisms of neurotransmitter release. The tagging allows for the observation of sharp resonances for complexes over 200 kDa at low micromolar concentrations, providing a powerful approach to study large biomolecular assemblies .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern is leveraged in various chemical transformations. Its crowded structure elicits a distinctive reactivity pattern that is useful in synthetic chemistry for creating complex molecules .

Biological Relevance and Biosynthetic Pathways

In nature, the tert-butyl group is implicated in biosynthetic and biodegradation pathways. Its presence in certain natural products and its role in metabolic processes highlight its biological significance and potential applications in biocatalytic processes .

Asymmetric Synthesis of N-Heterocycles

Tert-butyl (2S)-2-aminopent-4-ynoate: is instrumental in the asymmetric synthesis of N-heterocycles. The tert-butanesulfinamide moiety, in particular, has emerged as a gold standard for mediating asymmetric synthesis, which is a critical process in the production of pharmaceuticals and other biologically active molecules .

Wirkmechanismus

Target of Action

Tert-butyl groups are often used in organic chemistry due to their unique reactivity patterns . They can be attached to a variety of organic compounds, potentially altering their interactions with biological targets . .

Mode of Action

The mode of action of a compound depends on its chemical structure and the biological target it interacts with. Tert-butyl groups can influence the reactivity and solubility of the compound they are attached to , potentially affecting its interaction with biological targets .

Biochemical Pathways

Tert-butyl groups can be involved in various biochemical pathways due to their unique reactivity patterns . They can influence the biosynthetic and biodegradation pathways of the compounds they are attached to .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by the presence of tert-butyl groups . These groups can affect the solubility and stability of the compound, potentially impacting its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, the presence of tert-butyl groups can enhance the stability of a compound under certain conditions .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-aminopent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h1,7H,6,10H2,2-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWSRJDAGCBOBP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660526 | |

| Record name | tert-Butyl (2S)-2-aminopent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S)-2-aminopent-4-ynoate | |

CAS RN |

71460-04-3 | |

| Record name | tert-Butyl (2S)-2-aminopent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

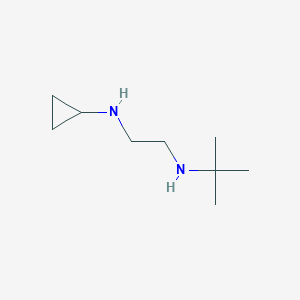

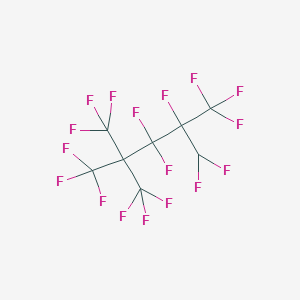

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

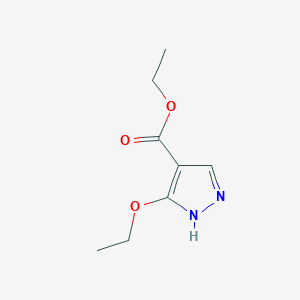

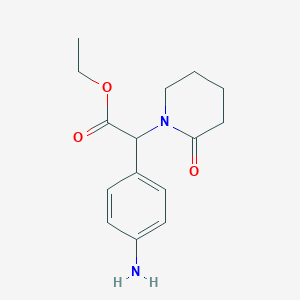

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(1-Piperazinyl)-3-pyridazinyl]methanesulfonamide](/img/structure/B1498188.png)